molecular formula C7H12N4O B8577402 (2-Ethyl-imidazol-1-yl)-acetic acid hydrazide CAS No. 934172-27-7

(2-Ethyl-imidazol-1-yl)-acetic acid hydrazide

Cat. No. B8577402
M. Wt: 168.20 g/mol
InChI Key: SYDYYYLUKUAZKW-UHFFFAOYSA-N
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Patent
US07507729B2

Procedure details

As described for example 112a, (2-ethyl-imidazol-1-yl)-acetic acid ethyl ester in butanol was reacted with hydrazine hydrate (1.2 equivalents) at 100° C. for 6 h. Evaporation of all volatiles and crystallization from methanol/diisopropylether afforded the title compound as a white solid (yield: 94%). MS: m/e=169.3 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:13])[CH2:5][N:6]1[CH:10]=[CH:9][N:8]=[C:7]1[CH2:11][CH3:12])C.O.[NH2:15][NH2:16]>C(O)CCC>[CH2:11]([C:7]1[N:6]([CH2:5][C:4]([NH:15][NH2:16])=[O:13])[CH:10]=[CH:9][N:8]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1C(=NC=C1)CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of all volatiles and crystallization from methanol/diisopropylether

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N(C=CN1)CC(=O)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.